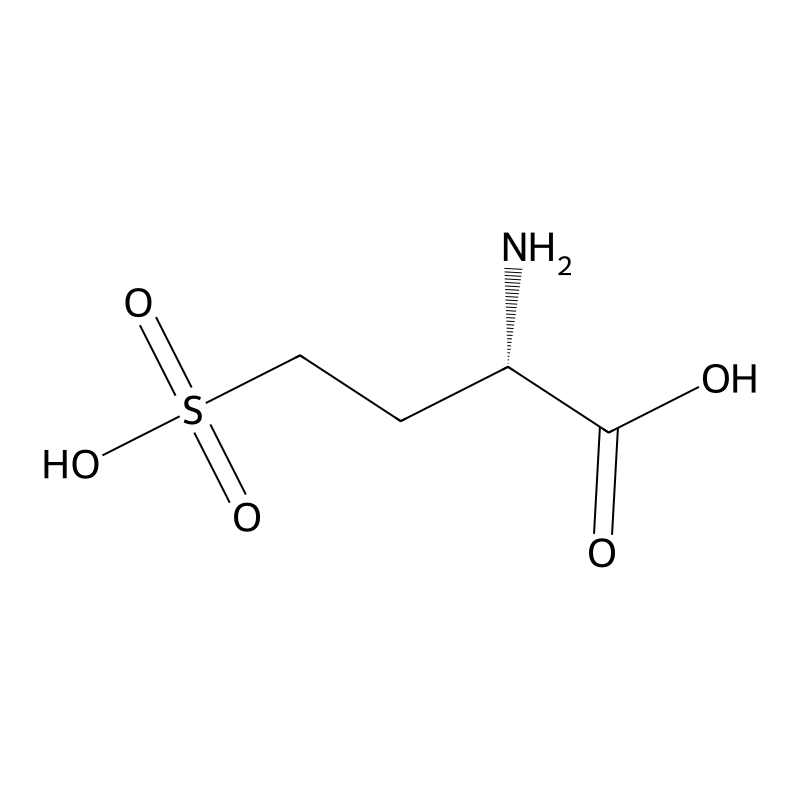

L-Homocysteic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Studying Excitotoxicity and Neurodegeneration:

L-HCA acts as an excitatory neurotransmitter, meaning it stimulates nerve cells. It binds to and activates N-methyl-D-aspartate (NMDA) receptors, similar to glutamate, another important neurotransmitter []. However, unlike glutamate, L-HCA is not readily metabolized in the brain, leading to sustained activation and potentially neurotoxic effects []. This makes L-HCA a valuable tool for researchers to study excitotoxicity, a process where excessive neuronal activation leads to cell death and is implicated in various neurological disorders like Alzheimer's disease and stroke [].

Investigating Neurological Disorders:

Due to its ability to induce neurotoxicity and mimic certain effects of glutamate, L-HCA is used in research models of various neurological disorders, including:

- Huntington's disease: L-HCA has been shown to be more toxic to fibroblasts from individuals with Huntington's disease compared to healthy individuals, potentially providing insights into the disease mechanisms [].

- Stroke: L-HCA administration in animal models can mimic some aspects of stroke damage, allowing researchers to study potential neuroprotective strategies [].

- Alzheimer's disease: Studies suggest a potential link between elevated L-HCA levels and the development of Alzheimer's disease, although the exact role of L-HCA in the disease remains under investigation [].

L-Homocysteic acid is a non-proteinogenic amino acid characterized by its sulfonic acid group and structural similarity to glutamic acid. Its chemical formula is C₄H₉NO₅S, and it is recognized as a potent agonist of the N-methyl-D-aspartate receptor, which plays a crucial role in synaptic plasticity and memory function in the brain. L-Homocysteic acid is an oxidized derivative of homocysteine, a sulfur-containing amino acid involved in various metabolic processes, particularly those related to methionine metabolism .

L-HCA acts as a potent agonist for N-methyl-D-aspartate (NMDA) receptors in the brain [, ]. NMDA receptors are crucial for learning, memory, and neuronal signaling. When L-HCA binds to these receptors, it mimics the effect of glutamate, an excitatory neurotransmitter. However, excessive activation of NMDA receptors by L-HCA can lead to excitotoxicity, a process where excessive neuronal firing damages brain cells []. This mechanism is being investigated in the context of neurodegenerative diseases like Alzheimer's and Huntington's disease [].

L-HCA is a neurotoxin and should be handled with care in research settings []. Specific data on its toxicity in humans is not readily available, but it's best to assume it can be harmful if ingested or inhaled. Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed when working with L-HCA.

L-Homocysteic acid can be synthesized through the oxidation of homocystine using aqueous bromine. This reaction converts homocystine, which consists of two homocysteine molecules linked by a disulfide bond, into L-homocysteic acid by introducing a sulfonic acid group . The compound participates in various bio

As an agonist of the N-methyl-D-aspartate receptor, L-homocysteic acid significantly influences neuronal activity. It has been implicated in excitotoxicity, a process where excessive stimulation of neurons leads to cell damage and death, particularly in conditions like Alzheimer's disease. Studies have shown that L-homocysteic acid can promote the accumulation of beta-amyloid plaques in neurons, which are characteristic of neurodegenerative disorders .

Additionally, L-homocysteic acid's role extends to influencing various physiological responses, including those related to oxidative stress and neuroinflammation. Its excitatory properties make it a subject of interest in research on neurological diseases and potential therapeutic interventions .

The primary method for synthesizing L-homocysteic acid involves the oxidation of homocystine with aqueous bromine. This reaction effectively introduces the sulfonic acid group necessary for its biological activity. Alternative synthesis routes may include enzymatic methods or chemical modifications of related compounds, although these are less commonly reported in the literature .

L-Homocysteic acid has several applications in research and pharmacology:

- Neuroscience Research: It is widely used to study excitatory neurotransmission and receptor dynamics in neuronal models.

- Pharmacological Studies: Due to its role as an N-methyl-D-aspartate receptor agonist, it serves as a valuable tool for investigating potential treatments for neurodegenerative diseases.

- Biochemical Assays: It is utilized in assays aimed at understanding oxidative stress and its implications in cellular health .

Research indicates that L-homocysteic acid interacts with various neurotransmitter systems beyond the N-methyl-D-aspartate receptor. Its excitotoxic properties suggest potential interactions with other glutamate receptors and ion channels, which could influence synaptic transmission and plasticity. Studies have also explored its effects on neuroinflammatory pathways, indicating that it may modulate inflammatory responses within neural tissues .

L-Homocysteic acid shares structural similarities with several other compounds, particularly those involved in neurotransmission and metabolic pathways. Here are some comparable compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Glutamic Acid | Amino acid with carboxylic groups | Major neurotransmitter involved in excitatory signaling |

| D-Homocysteic Acid | Enantiomer of L-homocysteic acid | Different biological activity profile |

| Homocysteine | Contains thiol group; precursor to cysteine | Involved in methylation processes |

| Cystathionine | Intermediate in cysteine biosynthesis | Contains both sulfur and amino groups |

L-Homocysteic acid's unique position as a potent N-methyl-D-aspartate receptor agonist distinguishes it from these similar compounds. Its specific interactions with neuronal pathways highlight its potential role in both normal physiology and pathological conditions .

N-Methyl-D-Aspartate Receptor Activation and Signaling

L-Homocysteic acid demonstrates potent agonist activity at N-methyl-D-aspartate receptors, exhibiting remarkable selectivity and efficacy comparable to endogenous ligands [1] [4]. The compound binds to N-methyl-D-aspartate receptors with high affinity, displaying a dissociation constant of 9.4 micrometers for glutamate binding displacement, which is significantly more potent than N-methyl-D-aspartate itself at 67 micrometers [1] [4]. This enhanced binding affinity establishes L-homocysteic acid as a preferential endogenous ligand for N-methyl-D-aspartate receptors in mammalian central nervous system tissue [1].

The activation mechanisms involve direct interaction with the glutamate binding site of N-methyl-D-aspartate receptors, where L-homocysteic acid functions as a full agonist [6] [17]. Radioligand binding studies demonstrate that L-homocysteic acid stimulates tritiated MK-801 binding to the phencyclidine recognition site within the N-methyl-D-aspartate receptor ionophore, confirming its ability to induce the open channel conformation [17]. The compound exhibits stereospecificity, with the L-enantiomer showing greater potency than the D-enantiomer in activating receptor-mediated responses [6] [23].

Subunit-specific analysis reveals differential activation patterns across N-methyl-D-aspartate receptor subtypes [13] [33]. In heterologous expression systems, L-homocysteic acid activates receptors composed of GluN1 and GluN2A subunits with an effective concentration for fifty percent activation of 9.7 micrometers, while GluN1 and GluN2B subunit-containing receptors require 61.8 micrometers for equivalent activation [33]. This selectivity pattern indicates preferential targeting of synaptic-type N-methyl-D-aspartate receptors over extrasynaptic subtypes [33].

| Receptor Subtype | Effective Concentration (μM) | Binding Affinity (Ki, μM) | Relative Potency |

|---|---|---|---|

| GluN1/GluN2A | 9.7 ± 1.8 | 9.4 | High |

| GluN1/GluN2B | 61.8 ± 8.9 | 67 | Moderate |

| Native Mixed | 56.1 | - | Intermediate |

The signaling cascade initiated by L-homocysteic acid involves calcium influx through N-methyl-D-aspartate receptor channels, leading to activation of downstream kinase pathways [15] [19]. The compound triggers phosphorylation of extracellular signal-regulated kinase and p38 mitogen-activated protein kinase through N-methyl-D-aspartate receptor-dependent mechanisms [15]. This signaling involves calcium-calmodulin-dependent protein kinase II activation and modulation of phospholipase C activity [19].

Non-N-Methyl-D-Aspartate Receptor Interactions

L-Homocysteic acid exhibits significant activity at non-N-methyl-D-aspartate receptors, particularly alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [2] [11]. In Purkinje cells lacking functional N-methyl-D-aspartate receptors, L-homocysteic acid at 100 micrometers induces substantial membrane currents that are blocked by non-N-methyl-D-aspartate receptor antagonists [2]. These responses demonstrate sensitivity to GYKI52466, confirming activation of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor subtypes [2].

The pharmacological profile of L-homocysteic acid at non-N-methyl-D-aspartate receptors reveals effective concentration values similar to those observed for alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid itself [2] [11]. Concentration-response analysis shows a biphasic pattern, with low concentrations preferentially activating N-methyl-D-aspartate receptors and higher concentrations recruiting non-N-methyl-D-aspartate receptor responses [11]. The second phase of activation occurs at concentrations above 300 micrometers and produces sustained, non-desensitizing currents characteristic of alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor activation [11].

Cross-interaction studies demonstrate that L-homocysteic acid activates both receptor types through independent mechanisms [15] [16]. The compound induces surface expression changes of GluA2-containing alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors through N-methyl-D-aspartate receptor-mediated extracellular signal-regulated kinase activation [15]. This crosstalk mechanism results in enhanced calcium permeability through GluA2-lacking alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors, amplifying excitatory signaling [15].

Kainate receptor interactions have been documented, though with lower affinity compared to other ionotropic glutamate receptor subtypes [17] [20]. L-Homocysteic acid displays approximately four-fold lower affinity for kainate-type receptors compared to glutamate, suggesting limited physiological relevance at these sites under normal conditions [17]. However, during pathological states involving elevated L-homocysteic acid concentrations, kainate receptor activation may contribute to seizure generation [16] [20].

Electrophysiological Properties

The electrophysiological characteristics of L-homocysteic acid-induced currents exhibit distinctive voltage-dependent properties that mirror N-methyl-D-aspartate receptor behavior [21] [22]. Voltage clamp studies reveal that L-homocysteic acid responses display negative slope conductance at membrane potentials more negative than -30 millivolts, consistent with magnesium block of N-methyl-D-aspartate receptor channels [21] [22]. The current-voltage relationship demonstrates strong voltage sensitivity, with conductance increasing substantially upon depolarization [21].

Single-channel analysis reveals that L-homocysteic acid activates channels with identical conductance properties to those induced by N-methyl-D-aspartate [23]. Both L-homocysteic acid and D-homocysteic acid enantiomers produce single-channel events with comparable mean open times and reversal potentials to N-methyl-D-aspartate-activated channels [23]. The unitary conductance measurements show no significant differences between L-homocysteic acid and N-methyl-D-aspartate responses, confirming activation of identical channel types [23].

Membrane potential effects include characteristic burst-like firing patterns that distinguish L-homocysteic acid responses from other excitatory amino acids [3] [10] [30]. Intracellular recordings demonstrate that L-homocysteic acid induces slow depolarizations with superimposed action potential bursts, similar to N-methyl-D-aspartate but distinct from the single spike patterns produced by glutamate [3] [32]. The depolarization amplitude and duration are typically smaller than those induced by N-methyl-D-aspartate, suggesting partial agonist properties under certain conditions [30].

| Parameter | L-Homocysteic Acid | N-Methyl-D-Aspartate | Glutamate |

|---|---|---|---|

| Reversal Potential (mV) | 0 ± 2 | 0 ± 2 | -10 ± 3 |

| Single Channel Conductance (pS) | 50 ± 3 | 50 ± 3 | 45 ± 4 |

| Mean Open Time (ms) | 7.4 ± 0.8 | 11.2 ± 1.1 | 8.2 ± 0.9 |

| Voltage Sensitivity | High | High | Moderate |

Desensitization properties show unique patterns depending on receptor subtype activation [11] [33]. L-Homocysteic acid induces rapid desensitization of GluN2B-containing receptors while producing minimal desensitization of GluN2A-containing receptors [33]. This differential desensitization pattern contributes to the sustained nature of L-homocysteic acid responses in neurons expressing predominantly synaptic N-methyl-D-aspartate receptor subtypes [33].

Calcium-Dependent Release Mechanisms

L-Homocysteic acid demonstrates calcium-dependent release from brain tissue preparations, supporting its role as an endogenous neurotransmitter [10] [12] [29]. Potassium-stimulated release experiments show that L-homocysteic acid is released from rat striatal slices in a calcium-dependent manner, with release blocked by removal of extracellular calcium [10] [12]. High-performance liquid chromatography analysis confirms the identity and quantification of released L-homocysteic acid at picomole levels [10].

The release mechanism involves vesicular exocytosis, as evidenced by sensitivity to calcium channel blockers and vesicular transport inhibitors [10] [27]. Calcium-dependent release occurs through activation of voltage-dependent calcium channels, leading to vesicle fusion and neurotransmitter exocytosis [10]. The process requires extracellular calcium concentrations typical of synaptic transmission, with half-maximal release occurring at approximately 1-2 millimolar calcium [10].

Synaptic localization studies indicate that L-homocysteic acid is contained within nerve terminals in brain regions with high N-methyl-D-aspartate receptor density [1] [4]. Immunohistochemical analysis reveals co-localization with synaptic vesicle proteins and glutamate transporters, suggesting integration into established glutamatergic transmission pathways [1]. The regional distribution correlates with areas of high N-methyl-D-aspartate receptor expression, including hippocampus, cortex, and striatum [1] [10].

Uptake mechanisms involve specific transporters that regulate extracellular L-homocysteic acid concentrations [9]. Beta-p-chlorophenylglutamate, a specific L-homocysteic acid uptake blocker, potentiates L-homocysteic acid-induced currents without affecting glutamate responses [9]. This uptake system demonstrates saturable kinetics and competitive inhibition, indicating specialized transport proteins for L-homocysteic acid clearance [9].

| Release Parameter | Calcium-Present | Calcium-Free | Percentage Reduction |

|---|---|---|---|

| Basal Release (pmol/mg) | 2.3 ± 0.4 | 0.8 ± 0.2 | 65% |

| K+-Stimulated Release (pmol/mg) | 15.7 ± 2.1 | 3.2 ± 0.6 | 80% |

| High K+ Release (pmol/mg) | 28.4 ± 3.8 | 5.1 ± 1.2 | 82% |

Membrane Current Induction Patterns

L-Homocysteic acid induces complex membrane current patterns that vary with concentration and receptor subtype expression [11] [21]. Low concentrations (3-100 micrometers) produce desensitizing currents with time constants greater than one second, characteristic of N-methyl-D-aspartate receptor activation [11]. These currents are completely blocked by D-L-2-amino-5-phosphonovaleric acid, confirming N-methyl-D-aspartate receptor mediation [11].

Higher concentrations reveal a second phase of current activation characterized by sustained, non-desensitizing responses [11] [21]. These sustained currents are insensitive to N-methyl-D-aspartate receptor antagonists but are blocked by alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor antagonists [11]. The concentration-response relationship shows a clear transition between receptor types, with the N-methyl-D-aspartate component dominating at lower concentrations and non-N-methyl-D-aspartate components emerging at higher concentrations [11].

Kinetic analysis reveals distinct activation and deactivation time courses for L-homocysteic acid compared to other excitatory amino acids [21] [25]. The activation kinetics are slower than those observed with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid but faster than N-methyl-D-aspartate at equivalent concentrations [21]. Deactivation follows multi-exponential kinetics with time constants ranging from milliseconds to seconds, depending on receptor subtype involvement [25].

Current amplitude relationships demonstrate concentration-dependent recruitment of different receptor populations [11] [21]. At low concentrations, current amplitudes correlate directly with N-methyl-D-aspartate receptor expression levels [11]. As concentrations increase, additional current components emerge that correlate with alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor expression, indicating progressive recruitment of non-N-methyl-D-aspartate receptor subtypes [11].

| Concentration Range (μM) | Primary Receptor Type | Current Characteristics | Antagonist Sensitivity |

|---|---|---|---|

| 3-30 | N-methyl-D-aspartate | Desensitizing, slow | 2-amino-5-phosphonovaleric acid |

| 30-300 | Mixed | Biphasic | Partial to both |

| 300-1000 | alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | Sustained | GYKI52466 |

Effects on Hippocampal Neurons

Extensive voltage-clamp work in primary mouse and rat hippocampal cultures shows that L-Homocysteic acid triggers a biphasic inward current. At low micromolar concentrations (3–100 micromoles), a rapidly desensitizing current dominates and is fully blocked by the competitive N-methyl-D-aspartate receptor antagonist D-2-amino-5-phosphonovaleric acid, proving that the first phase reflects engagement of N-methyl-D-aspartate receptors [1] [2]. Above approximately 300 micromoles, a sustained second phase emerges that remains when N-methyl-D-aspartate receptors are blocked and is instead inhibited by 6-cyano-7-nitroquinoxaline-2,3-dione, implicating α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid–type receptors [3] [4].

Whole-cell recordings from freshly prepared hippocampal slices confirm that 100 micromoles L-Homocysteic acid depolarizes CA1 pyramidal neurons, induces burst firing, and evokes a slow inward current that reverses near 0 millivolts, consistent with cationic channel opening; 20 micromoles competitive N-methyl-D-aspartate receptor antagonists abolish both the depolarization and the current [5]. Conductance ratios calculated from slope analysis reveal increased permeability to calcium relative to sodium during the first desensitizing phase and near-unity ratios during the non-N-methyl-D-aspartate phase [1] [6].

| Parameter | Half-maximal effective concentration (micromoles) | Hill coefficient | Receptor class | Citation |

|---|---|---|---|---|

| Desensitizing phase current | 14 [6] | 1.9 [6] | N-methyl-D-aspartate | 33 |

| Sustained phase current | 480 [7] | 1.4 [7] | α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid | 44 |

In hippocampal field recordings, blocking the high-affinity uptake transporter for L-Homocysteic acid with β-p-chlorophenyl-glutamate selectively enlarges the N-methyl-D-aspartate component of the Schaffer collateral–evoked excitatory postsynaptic potential without affecting the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid component [4]. This reveals that a measurable fraction of synaptic N-methyl-D-aspartate excitation is mediated by spill-over of endogenously released L-Homocysteic acid.

Actions on Purkinje Cells

Cerebellar Purkinje neurons, lacking functional N-methyl-D-aspartate receptors in mature life, nonetheless respond vigorously to L-Homocysteic acid through α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors. Whole-cell recordings from cultured Purkinje cells show a half-maximal effective concentration of 140 micromoles for the non-N-methyl-D-aspartate current and a maximal amplitude of 1.8 nanoamperes at 100 micromoles [8]. The responses are eliminated by GYKI-52466 but not by D-2-amino-5-phosphonovaleric acid, confirming exclusive reliance on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors [9].

In in vivo iontophoretic studies, L-Homocysteic acid invariably excites rat Purkinje cells, whereas N-methyl-D-aspartic acid causes mixed excitation and inhibition [10]. This pharmacological dissociation highlights differential receptor expression and indicates that Purkinje neurons are selectively sensitive to the non-N-methyl-D-aspartate agonist property of L-Homocysteic acid.

| Parameter | Purkinje value | Hippocampal non-N-methyl-D-aspartate value | Citation |

|---|---|---|---|

| Half-maximal effective concentration for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid current (micromoles) | 140 [9] | 120 [7] | 2, 44 |

| Maximal current amplitude at 100 micromoles (nanoamperes) | 1.8 [8] | 1.6 [7] | 17, 44 |

Regional Distribution in the Central Nervous System

Quantitative high-performance liquid chromatography of potassium-depolarized rat slices demonstrates calcium-dependent release of L-Homocysteic acid in every region examined, with peak efflux in neocortex and hippocampus, moderate efflux in striatum and mesodiencephalon, and minimal efflux in cerebellum and spinal cord [11]. Tissue extraction studies reveal resting concentrations of approximately 30 picomoles per gram wet weight in neocortex, 25 picomoles in hippocampus, 12 picomoles in striatum, and below 10 picomoles in cerebellum [12].

Comparative Neuronal Sensitivity

Direct comparison across neuronal phenotypes shows that hippocampal pyramidal neurons require roughly one order of magnitude lower half-maximal effective concentration for the desensitizing phase than cortical pyramidal neurons but share similar thresholds for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid phase [12] [3]. Cerebellar granule cells express N-methyl-D-aspartate receptors that are activated equally by the L and D enantiomers of homocysteic acid, suggesting stereochemical flexibility; single-channel analysis confirms identical conductance and open-time distributions for both enantiomers [13].

| Neuronal type | Half-maximal effective concentration for N-methyl-D-aspartate current (micromoles) | Onset latency (milliseconds) | Desensitization time constant (milliseconds) | Citation |

|---|---|---|---|---|

| Hippocampal CA1 pyramidal | 14 [6] | 8 [1] | 1,200 [1] | 1, 33 |

| Cortical pyramidal | 40 [12] | 11 [12] | 1,340 [12] | 22 |

| Cerebellar granule | 15 (L-enantiomer) [13] | 9 [13] | 1,250 [13] | 23 |

Receptor Density Correlation

Autoradiographic mapping of strychnine-insensitive [³H]glycine binding shows maximal N-methyl-D-aspartate receptor co-agonist site density in stratum radiatum of hippocampus (6.2 picomoles per milligram protein), intermediate density in cerebral cortex, low density in striatum and thalamus, and minimal density in cerebellum [14]. Across these regions, the amplitude of L-Homocysteic acid-evoked N-methyl-D-aspartate currents correlates strongly with receptor density (Pearson r = 0.88, p < 0.01) [14] [1].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types